Home > Products > Screening Compounds P36781 > Deferasirox Ethyl Ester
Deferasirox Ethyl Ester - 201530-79-2

Deferasirox Ethyl Ester

Catalog Number: EVT-1478398
CAS Number: 201530-79-2
Molecular Formula: C23H19N3O4
Molecular Weight: 401.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deferasirox ethyl ester is a chemical compound identified as a related substance or impurity during the development of Deferasirox [, ]. It is classified as an ester derivative of Deferasirox. Its primary role in scientific research lies in ensuring the purity and quality control of Deferasirox during its manufacturing process [, ].

Deferasirox

Compound Description: Deferasirox is an orally active iron chelating agent developed by Novartis AG. [, ] It is used to treat chronic iron overload caused by blood transfusions. []

Relevance: Deferasirox ethyl ester is a related substance (impurity) observed during the process development of Deferasirox. [, ] It is structurally similar to Deferasirox, with the addition of an ethyl ester group. []

Deferasirox Methyl Ester

Compound Description: Deferasirox methyl ester is a related substance (impurity) observed during the process development of Deferasirox. [, ]

Relevance: This compound is structurally related to Deferasirox Ethyl Ester through the shared deferasirox core structure, differing only by a methyl group in the ester functionality compared to the ethyl group in Deferasirox Ethyl Ester. [, ]

Deferasirox Salicylyl Derivative

Compound Description: Deferasirox salicylyl derivative is a related substance (impurity) observed during the process development of Deferasirox. []

Relevance: This compound shares the core structure of Deferasirox Ethyl Ester with an additional salicylyl group. This structural similarity highlights it as a related compound arising during Deferasirox synthesis and potentially as a byproduct during Deferasirox Ethyl Ester synthesis. []

Deferasirox Methoxy Carbonyl Derivative

Compound Description: Deferasirox methoxy carbonyl derivative is a related substance (impurity) observed during the process development of Deferasirox. []

Relevance: Similar to Deferasirox Ethyl Ester, this compound is a derivative of Deferasirox, differing by the presence of a methoxy carbonyl group instead of the ethyl ester moiety. []

Bis(Salicyl)Imide

Compound Description: Bis(salicyl)imide is a related substance (impurity) observed during the process development of Deferasirox. [, ]

Relevance: While not directly derived from the Deferasirox Ethyl Ester structure, Bis(salicyl)imide likely originates from similar starting materials or reaction intermediates during synthesis, making it a relevant compound found within the same chemical space. [, ]

Deferasirox-2-isomer

Compound Description: Deferasirox-2-isomer is a related substance (impurity) observed during the process development of Deferasirox. []

Relevance: As an isomer of Deferasirox, this compound provides information on the potential for isomers to form during Deferasirox Ethyl Ester synthesis. Though the exact isomeric relationship is not specified, it highlights the need to control for isomer formation during Deferasirox Ethyl Ester synthesis and purification. []

Overview

Deferasirox Ethyl Ester is a derivative of Deferasirox, which is a well-known oral iron chelator used primarily in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions. This compound is designed to improve the pharmacokinetic properties of Deferasirox, potentially enhancing its efficacy and reducing side effects. The chemical structure of Deferasirox Ethyl Ester allows it to be absorbed more readily in the gastrointestinal tract, making it a subject of interest in pharmaceutical research and development.

Source and Classification

Deferasirox Ethyl Ester can be classified under the category of chelating agents. It is derived from Deferasirox through an esterification process, where ethanol reacts with Deferasirox in the presence of an acid catalyst. This modification aims to enhance the solubility and bioavailability of the parent compound, thereby improving its therapeutic profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deferasirox Ethyl Ester typically involves the following steps:

  1. Esterification Reaction: Deferasirox is reacted with ethanol in an acidic medium. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion. The reaction time may vary but generally lasts several hours.
  3. Purification: After completion, the reaction mixture is cooled, and the product is extracted using organic solvents such as ethyl acetate. The organic layer is then washed with water and dried over anhydrous magnesium sulfate before being concentrated to yield the desired ester.
Deferasirox+EthanolAcid CatalystDeferasirox Ethyl Ester+Water\text{Deferasirox}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Deferasirox Ethyl Ester}+\text{Water}
Molecular Structure Analysis

Structure and Data

The molecular formula for Deferasirox Ethyl Ester is C17H16N4O4C_{17}H_{16}N_{4}O_{4}, with a molecular weight of approximately 344.34 g/mol. The structure features a central triazole ring that coordinates iron ions, which is critical for its function as a chelator.

Key Structural Features:

  • Triazole Ring: Essential for iron binding.
  • Carboxylic Acid Group: Provides solubility and reactivity.
  • Ethyl Group: Enhances lipophilicity compared to the parent compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, providing distinct signals corresponding to various hydrogen atoms in the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Deferasirox Ethyl Ester participates in several chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under alkaline conditions, it can revert to Deferasirox and ethanol.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Chelation Reaction: The ester retains its ability to chelate iron ions, similar to its parent compound.

These reactions are significant for understanding how the compound behaves in biological systems and its potential metabolic pathways.

Mechanism of Action

Process and Data

Deferasirox Ethyl Ester functions primarily as an iron chelator through the following mechanism:

  1. Iron Binding: Upon administration, it binds to free iron ions in circulation, forming stable complexes that prevent iron from participating in harmful biochemical reactions.
  2. Elimination: The iron-chelator complex is then excreted via renal pathways, effectively reducing iron overload in patients.

This mechanism is crucial for conditions like thalassemia or sickle cell disease, where excessive iron accumulation can lead to organ damage.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water due to its ester nature.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Relevant Data or Analyses

Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are often used to analyze purity levels and stability under various conditions.

Applications

Scientific Uses

Deferasirox Ethyl Ester has potential applications in various fields:

  • Pharmaceutical Development: As a modified form of Deferasirox, it could lead to improved formulations for treating iron overload.
  • Research Studies: Investigated for its efficacy in animal models of iron overload diseases.
  • Drug Formulation: May serve as a basis for developing new oral formulations that enhance patient compliance due to better absorption profiles.
Introduction to Deferasirox Ethyl Ester

Chemical Identity and Structural Characterization

Deferasirox Ethyl Ester is systematically named as ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate with a molecular formula of C23H19N3O4 and a molecular weight of 401.41 g/mol. This crystalline solid exhibits a melting point range of 148-151°C and a predicted boiling point of 638.4±65.0°C [1] [5]. The compound features three distinct functional regions: a central 1,2,4-triazole ring providing structural rigidity, two ortho-hydroxylated phenyl rings enabling metal coordination, and an ethyl ester-substituted benzoate group contributing to its hydrophobic character. This configuration differs from the active pharmaceutical ingredient deferasirox specifically through the presence of the ethyl ester moiety (-COOC2H5) rather than the carboxylic acid group (-COOH) found in the parent drug [3] [6].

Spectroscopic characterization reveals key structural features: the infrared spectrum displays characteristic carbonyl stretching vibrations at approximately 1715 cm-1 for the ester functionality, while hydroxyl groups exhibit broad stretching frequencies around 3200-3400 cm-1. Nuclear magnetic resonance (NMR) analysis shows distinctive proton environments including a triplet at approximately 1.4 ppm (3H, -CH3), a quartet at 4.4 ppm (2H, -OCH2-), and multiple aromatic resonances between 6.8-8.2 ppm corresponding to the complex phenyl and triazole ring systems. The compound demonstrates limited solubility in aqueous media but moderate solubility in dimethyl sulfoxide and methanol under heated conditions [1] [5]. Its predicted pKa of 8.02±0.35 reflects the weakly acidic nature of the phenolic hydroxyl groups [1].

Table 1: Fundamental Chemical Properties of Deferasirox Ethyl Ester

PropertyValue
CAS Registry Number201530-79-2
IUPAC NameEthyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate
Molecular FormulaC23H19N3O4
Molecular Weight401.41 g/mol
Melting Point148-151°C
Predicted Density1.31±0.1 g/cm³
Solubility CharacteristicsSoluble in DMSO (slightly), methanol (slightly, heated)
Storage Conditions2-8°C (Refrigerator)

Role as a Process-Related Impurity in Deferasirox Synthesis

During the synthetic production of deferasirox, the ethyl ester derivative emerges as a critical process-related impurity primarily formed during the esterification and intermediate coupling stages. The compound originates from incomplete hydrolysis of the ethyl ester precursor in the final synthetic step, where ideal conditions would yield the desired carboxylic acid functionality of deferasirox. Process chemistry analysis indicates that residual ethyl ester groups may persist due to suboptimal reaction kinetics, insufficient catalyst concentrations, or inadequate hydrolysis durations [2] [9]. The synthetic pathway involves a condensation reaction between 4-hydrazinobenzoic acid ethyl ester and 2-hydroxybenzoic acid derivatives, where incomplete purification at this stage allows the esterified compound to carry forward into final reaction products [6].

The formation mechanism demonstrates that Deferasirox Ethyl Ester represents a structural analog of the active pharmaceutical ingredient (API), differing only in the terminal functional group at the 4-position of the benzoate moiety. This structural similarity presents significant purification challenges, as the impurity shares comparable physiochemical properties with the API, including solubility parameters and chromatographic behavior. Process optimization studies reveal that controlled hydrolysis conditions – specifically maintaining pH between 11.5-12.5, temperature at 75-85°C, and reaction times of 4-6 hours – can reduce ethyl ester impurity levels below 0.05% [2]. Analytical data from process validation batches demonstrates a strong inverse correlation between hydrolysis efficiency and residual ethyl ester concentration, confirming its utility as a critical process indicator [2] [9].

Figure 1: Synthetic Relationship Between Deferasirox Ethyl Ester and Deferasirox API

Ethyl Ester Intermediate → (Hydrolysis) → Deferasirox API↑                         ||__ (Incomplete Reaction)_|

Significance in Pharmaceutical Quality Control

In pharmaceutical quality control frameworks, Deferasirox Ethyl Ester is designated as a specified impurity with established identification thresholds (0.10%) and qualification thresholds (0.15%) according to International Council for Harmonisation (ICH) Q3A guidelines [9]. Regulatory pharmacopoeias including the European Pharmacopoeia (EP) specifically list this compound as "Deferasirox EP Impurity E," mandating rigorous monitoring in both drug substances and finished products [6]. Modern analytical methods employ reversed-phase high-performance liquid chromatography (HPLC) with UV detection for precise quantification, with the patent CN114994205A detailing a specific methodology using an EDTA-containing mobile phase buffer system (pH 3.5) and C18 column packing to achieve baseline separation between deferasirox and its ethyl ester impurity [2].

The compound serves as a critical quality attribute (CQA) indicator during stability studies, where its presence at increasing levels may suggest hydrolytic degradation pathways or manufacturing inconsistencies. Current analytical methodologies demonstrate excellent sensitivity for this impurity, with reported limits of detection (LOD) at 0.003% and limits of quantification (LOQ) at 0.01% relative to deferasirox concentration [2]. This sensitivity enables quality control laboratories to precisely monitor impurity profiles throughout the product lifecycle. Commercial suppliers including SynZeal, LGC Standards (TRC), and Veeprho provide certified reference standards of Deferasirox Ethyl Ester with >95% chemical purity, complete with comprehensive characterization data including HPLC chromatograms, mass spectra, and NMR validation to support regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [5] [6] [10].

Table 2: Regulatory and Analytical Status of Deferasirox Ethyl Ester in Quality Control

ParameterSpecificationAnalytical Methodology
ICH ClassificationSpecified Process-Related ImpurityHPLC-UV with relative retention time monitoring
EP DesignationDeferasirox EP Impurity EPhEur method 2.2.29 (Chromatographic separation)
Identification Threshold0.10%Retention time matching ±2% vs. reference standard
Qualification Threshold0.15%Toxicological assessment per ICH Q3A
Typical Specification Limit≤0.20% (drug substance)Validated HPLC-UV method with LOQ 0.01%
Reference Standard SourcesSynZeal, TRC, Veeprho (>95% purity)Supplied with CoA, NMR, MS, HPLC data

Properties

CAS Number

201530-79-2

Product Name

Deferasirox Ethyl Ester

IUPAC Name

ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate

Molecular Formula

C23H19N3O4

Molecular Weight

401.43

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Ethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.